molecular formula C13H14ClN3O B214258 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B214258
M. Wt: 263.72 g/mol
InChI Key: BKHUNQHSLILADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CDMPC" and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CDMPC involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, CDMPC can induce DNA damage and ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, CDMPC has also been studied for its biochemical and physiological effects. Studies have shown that CDMPC can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, CDMPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDMPC is its high potency, which allows for the use of lower concentrations in lab experiments. Additionally, CDMPC has a relatively low toxicity profile, making it a safer alternative to other compounds with similar properties. However, one limitation of CDMPC is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of CDMPC. One area of interest is the development of new anticancer therapies based on CDMPC. Additionally, further research is needed to fully understand the mechanism of action of CDMPC and its potential applications in other areas of scientific research. Finally, efforts to improve the synthesis of CDMPC and increase its solubility in water could make it a more viable option for use in lab experiments.

Synthesis Methods

The synthesis of CDMPC involves a multi-step process that begins with the reaction of 3,4-dimethylbenzaldehyde and hydrazine hydrate to form 3,4-dimethylphenylhydrazine. This intermediate compound is then reacted with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid to form CDMPC. The synthesis of CDMPC has been optimized and improved over time, resulting in higher yields and purity of the final product.

Scientific Research Applications

CDMPC has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that CDMPC can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

4-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

4-chloro-N-(3,4-dimethylphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H14ClN3O/c1-8-4-5-10(6-9(8)2)16-13(18)12-11(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18)

InChI Key

BKHUNQHSLILADD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2C)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2C)Cl)C

Origin of Product

United States

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